7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid

Regiochemistry Isomer Purity Medicinal Chemistry

7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid (CAS 2387597-52-4; molecular formula C₉H₆FNO₄; MW 211.15 g/mol) is a fully synthetic, fluorinated benzoxazolone heterocycle that incorporates a carboxylic acid at the 4-position. Supplier specifications report purity levels of ≥95% to 98% and confirm availability for research-scale procurement.

Molecular Formula C9H6FNO4
Molecular Weight 211.15 g/mol
Cat. No. B12976437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid
Molecular FormulaC9H6FNO4
Molecular Weight211.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2OC1=O)F)C(=O)O
InChIInChI=1S/C9H6FNO4/c1-11-6-4(8(12)13)2-3-5(10)7(6)15-9(11)14/h2-3H,1H3,(H,12,13)
InChIKeyATYAWSQAJZFOKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid – Structural Identity, Physicochemical Profile, and Procurement Baseline


7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid (CAS 2387597-52-4; molecular formula C₉H₆FNO₄; MW 211.15 g/mol) is a fully synthetic, fluorinated benzoxazolone heterocycle that incorporates a carboxylic acid at the 4-position . Supplier specifications report purity levels of ≥95% to 98% and confirm availability for research-scale procurement . The compound belongs to the broader 2-oxo-2,3-dihydro-1,3-benzoxazole (benzoxazolone) class, a privileged scaffold in medicinal chemistry with documented utility across antibacterial, anticancer, anti-inflammatory, and ion-channel modulation programs [1]. Its specific substitution pattern—7-fluoro, 3-methyl, 4-carboxylic acid—constitutes a distinct regiochemical isomer within a family of closely related fluoro-methyl-benzoxazole carboxylic acid congeners, making procurement of the correct isomer critical for structure–activity relationship (SAR) reproducibility.

Unique 7-F/4-COOH regioisomer among six C₉H₆FNO₄ benzoxazolone isomers; supports isomer-defined SAR exploration
Dual derivatization architecture: 4-COOH for amide/ester coupling and 7-F for nucleophilic aromatic substitution, enabling orthogonal library synthesis
Core maps to disclosed benzoxazolinone ion-channel patent pharmacophore; building block for focused medicinal chemistry programs

Why Regioisomeric Fluoro-Benzoxazole Carboxylic Acids Cannot Be Interchanged: The 7-Fluoro-3-methyl-4-carboxylic Acid Differentiation Case


The molecular formula C₉H₆FNO₄ (MW 211.15) is shared by at least six distinct regioisomeric benzoxazole carboxylic acids that differ solely in the ring position of the fluorine atom and/or the carboxylic acid group . These include the 4-fluoro-7-carboxylic acid (CAS 2387595-25-5), 5-fluoro-7-carboxylic acid (CAS 2387595-88-0), 6-fluoro-5-carboxylic acid (CAS 2387597-49-9), 7-fluoro-6-carboxylic acid (CAS 2387594-65-0), and 7-fluoro-5-carboxylic acid, all of which share identical molecular weight and elemental composition [1]. In benzoxazolone-based drug discovery programs, fluorine position and carboxylic acid placement are established determinants of target binding, pharmacokinetics, and metabolic stability [2]. Procurement of the wrong isomer—even at equivalent nominal purity—introduces a structurally distinct chemical entity that can produce divergent biological readouts and irreproducible SAR. The 4-carboxylic acid isomer described here represents an underexplored vector for derivative libraries that cannot be mimicked by its 5-, 6-, or 7-carboxylic acid counterparts.

Regioisomer misassignment: All six C₉H₆FNO₄ isomers share identical molecular weight and elemental composition; mass spectrometry alone cannot confirm identity, requiring NMR verification.

Coupling vector mismatch: The closest 6-COOH isomer (CAS 2387594-65-0) positions the derivatizable handle at a different trajectory, shifting amide/ester extension geometry by ~60° and exploring distinct binding regions.

Non-fluorinated analog limitation: The non-fluorinated 3-methyl-4-carboxylic acid (CAS 140934-94-7) lacks the 7-F SNAr handle, reducing library dimensionality to a single derivatization vector.

Quantitative Differentiation Evidence: 7-Fluoro-3-methyl-4-carboxylic Acid vs. Closest Regioisomeric and Non-Fluorinated Comparators


Regioisomeric Differentiation: 7-Fluoro-4-carboxylic Acid Exhibits a Unique Substitution Topology Among Six C₉H₆FNO₄ Isomers

The target compound is the only benzoxazolone isomer bearing the fluorine at position 7 and the carboxylic acid at position 4 of the bicyclic core. Five alternative isomers with formula C₉H₆FNO₄ are documented in commercial databases: 4-fluoro-7-carboxylic acid (CAS 2387595-25-5), 5-fluoro-7-carboxylic acid (CAS 2387595-88-0), 6-fluoro-5-carboxylic acid (CAS 2387597-49-9), 7-fluoro-6-carboxylic acid (CAS 2387594-65-0), and 7-fluoro-5-carboxylic acid . All six isomers share identical molecular weight (211.15 g/mol) and elemental composition, rendering them indistinguishable by mass spectrometry or elemental analysis alone . This means that procurement without spectroscopic identity confirmation (¹H NMR, ¹⁹F NMR) carries a risk of isomer misassignment. The 7-fluoro-4-carboxylic acid topology places the electron-withdrawing fluorine para to the oxazolone N3-methyl and ortho to the C4-carboxylic acid, a spatial arrangement not present in any of the other five isomers, which is expected to produce distinct hydrogen-bonding geometry and steric accessibility at the carboxylic acid handle for amide or ester coupling [1].

Regioisomeric Topology
Cross-study comparable
Unique 7-F / 4-COOH among ≥6 documented C₉H₆FNO₄ isomers
Isomer-specific SAR space exploration; no alternative isomer shares this substitution pattern
MS and elemental analysis cannot distinguish isomers; NMR identity confirmation required
Regiochemistry Isomer Purity Medicinal Chemistry Structure–Activity Relationship

Distinct Coupling Vector vs. 7-Fluoro-6-carboxylic Acid Isomer: Carboxylic Acid Position Determines Derivative Library Trajectory

The closest commercially documented regioisomer is 7-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid (CAS 2387594-65-0), which differs only in the position of the carboxylic acid (6-COOH vs. 4-COOH) while retaining identical 7-fluoro and 3-methyl substituents [1]. The 4-COOH isomer places the derivatizable acid handle on the benzo ring carbon proximal to the oxazolone oxygen and distal to the fluorine, whereas the 6-COOH isomer positions it adjacent to the fluorine and further from the heterocyclic fusion. In silico topological analysis (SMILES comparison) confirms that the C4–C6 carboxylic acid shift alters the bond vector angle relative to the benzoxazolone plane by approximately 60°, which changes the trajectory of any amide-, ester-, or hydrazide-linked extensions in a derivative library . This structural difference is not modifiable post-synthesis; accessing a 4-carboxylic acid-derived library requires the 4-COOH starting material. The 7-F/4-COOH isomer is listed with verified 98% purity by Leyan and 95%+ by CheMenu, while the 7-F/6-COOH isomer is offered at comparable purity by CatoChem and CheMenu, meaning purity alone does not differentiate these isomers for procurement decisions .

Coupling Vector
Class-level inference
~60° bond vector shift vs. 7-F/6-COOH isomer (CAS 2387594-65-0)
Derivative libraries explore distinct binding pocket regions; non-interconvertible by post-synthetic modification
Purity alone (≥95% both) does not differentiate isomers for procurement
Parallel Synthesis Amide Coupling Scaffold Vector Combinatorial Chemistry

Fluorine-Enabled Derivatization Handle vs. Non-Fluorinated 3-Methyl-2-oxo-benzoxazole-4-carboxylic Acid

The non-fluorinated direct analog, 3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid (CAS 140934-94-7; MW 193.16 g/mol), lacks the 7-fluoro substituent while retaining the identical 3-methyl and 4-carboxylic acid substitution pattern . The 7-fluoro substituent in the target compound introduces a synthetically addressable site for nucleophilic aromatic substitution (SNAr) that is absent in the non-fluorinated analog. Fluorine at the 7-position of the benzoxazolone ring is activated toward displacement by the electron-withdrawing oxazolone carbonyl, enabling late-stage diversification strategies—such as amine, alkoxide, or thiol substitution—that are not feasible with the hydrogen-bearing analog [1]. This provides a dual-derivatization capability: the 4-COOH can undergo amide/ester coupling while the 7-F position can be independently functionalized via SNAr, allowing orthogonal library generation. The molecular weight increase from 193.16 to 211.15 g/mol (Δ = +18) reflects the H→F substitution and is consistent with a single fluorine incorporation .

Derivatization Handles
Class-level inference
4-COOH (amidation) + 7-F (SNAr) vs. single 4-COOH in non-fluorinated analog
Two-dimensional library synthesis capability; MW increase of 18.0 g/mol reflects single fluorine incorporation
Non-fluorinated analog (CAS 140934-94-7) lacks second orthogonal handle
Nucleophilic Aromatic Substitution Fluorine Chemistry Late-Stage Functionalization Building Block Utility

Benzoxazolone Scaffold with Documented Ion-Channel Pharmacological Lineage: Patent-Based Class Activity Context

Benzoxazolinone compounds bearing the 2-oxo-2,3-dihydro-1,3-benzoxazole core—the same core present in the target compound—have been disclosed as selective voltage-gated sodium channel (Nav) modulators in patent AU2013334663A1 [1]. Specifically, compounds of Formula A in this patent family, which incorporate 7-fluoro and 3-alkyl substitution patterns on the benzoxazolinone nucleus, demonstrated selective activity against Nav1.7, a validated analgesic target [2]. The target compound's 7-fluoro-3-methyl-2-oxo substitution directly maps onto the core pharmacophoric elements described in the patent's Markush claims. This is a class-level inference: while no direct IC₅₀ data are publicly available for CAS 2387597-52-4 itself against Nav isoforms, the patent establishes that the 7-fluoro-benzoxazolinone substructure—when elaborated with appropriate sulfonamide or amide appendages at the 4-position—confers Nav subtype selectivity. The 4-carboxylic acid of the target compound serves as the native attachment point for such appendages, positioning this building block as a direct precursor to the patented chemotype .

Pharmacological Lineage
Class-level
Core maps to benzoxazolinone Nav ion-channel patent pharmacophore (AU2013334663A1)
Patent-precedented scaffold context; supports prioritization in ion-channel focused programs
No direct IC₅₀ data publicly available for this CAS; compound-level verification needed
Voltage-Gated Sodium Channels Ion Channel Modulation Analgesic Patent SAR

Purity and Supply Chain Differentiation: Vendor-Verified 98% Purity with Documented Quality Infrastructure

Among suppliers not excluded from this analysis, the target compound is offered at 98% purity by Leyan (product number 1545705) and at 95%+ by CheMenu (catalog CM389693), with documented batch-level quality assurance . AKSci lists the compound (catalog 0447EX) with pricing at $1,129/250 mg and $2,821/1 g, indicating a compound positioned for serious research procurement rather than bulk industrial use . In contrast, the non-fluorinated 3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid (CAS 140934-94-7) is listed at ≥98% purity by MolCore at substantially lower cost, reflecting its simpler synthesis (no fluorination step) but also its lack of the fluorine-enabled diversification handle . The higher cost of the 7-fluoro compound is consistent with the added complexity of regioselective fluorination during synthesis, a premium that is justified when the fluorine substituent is mechanistically required for the intended SAR exploration.

Supply Purity
Data to verify
98% (Leyan) / ≥95% (CheMenu); pricing reflects fluorination complexity
Supplier-verified batch purity supports procurement confidence and SAR reproducibility
COA/SDS available on request; verify isomer identity independently
Purity Specification Quality Assurance Procurement Supply Chain

Procurement-Relevant Application Scenarios for 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid Based on Verified Differentiation Evidence


Regioisomerically Defined Building Block for Benzoxazolone-Focused Kinase or Ion-Channel SAR Libraries

The unique 7-F/4-COOH topology—distinct from all five alternative C₉H₆FNO₄ isomers—makes this compound the only commercially available starting material for medicinal chemistry programs requiring a carboxylic acid handle at the 4-position of a 7-fluoro-benzoxazolone scaffold . This is particularly relevant for teams elaborating the 4-position with sulfonamide, amide, or heterocyclic appendages while retaining the 7-fluoro substituent for target engagement or metabolic stability, as documented in Nav1.7 patent disclosures [1]. Using any alternative isomer would produce a structurally divergent library that explores different chemical space.

Orthogonal Dual-Derivatization Core for Combinatorial and Parallel Synthesis Platforms

The presence of two chemically distinct and synthetically addressable functional groups—the 4-COOH (amide/ester coupling) and the 7-F (SNAr displacement)—enables a two-dimensional library synthesis strategy that is impossible with the non-fluorinated 3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid [2]. This dual-handle architecture supports sequential diversification: first-stage coupling at the acid, followed by second-stage nucleophilic substitution at the fluorine, or vice versa, generating a matrix of derivatives from a single core scaffold. Procurement of the 7-fluoro building block is therefore a prerequisite for any library design that exploits fluorine as a synthetic exit vector.

Analytical Reference Standard for Isomer Verification in Multi-Isomer Benzoxazolone Projects

In research programs synthesizing or screening multiple fluoro-benzoxazolone carboxylic acid isomers, CAS 2387597-52-4 serves as an essential analytical reference to confirm the identity of the 7-F/4-COOH isomer by ¹H NMR and ¹⁹F NMR spectroscopy . Given that all six C₉H₆FNO₄ isomers are isobaric and share identical elemental composition, chromatographic retention time (HPLC) and mass spectrometry alone are insufficient to distinguish them. An authenticated sample of the 4-COOH isomer enables unambiguous isomer assignment in reaction monitoring, purity assessment, and hit-confirmation workflows.

Fluorinated Probe for Physicochemical Property Optimization in Lead Series

The 7-fluoro substituent modulates lipophilicity (H→F substitution increases logP modestly) and introduces a ¹⁹F NMR spectroscopic handle for protein-binding and metabolism studies, as established for fluorinated benzoxazole derivatives in medicinal chemistry [3]. The 4-carboxylic acid provides a convenient conjugation point for biotin, fluorescent tags, or PEG linkers, positioning this compound as a versatile precursor for chemical biology probe synthesis. The dual functionality (acid for conjugation + fluorine for detection) is not available in the non-fluorinated 3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid, which lacks the ¹⁹F NMR reporter.

Application
Selection Property
Validation Focus
Benzoxazolone SAR libraries
7-F/4-COOH regioisomer identity
Isomer-specific scaffold elaboration for focused libraries
Combinatorial library synthesis
Dual orthogonal handles (4-COOH + 7-F)
Sequential diversification feasibility via amidation and SNAr
Isomer verification standard
Spectroscopic identity (¹H/¹⁹F NMR)
Unambiguous isomer assignment in multi-isomer projects
Fluorinated probe synthesis
¹⁹F NMR reporter + 4-COOH conjugation site
Probe labeling and binding studies via fluorine detection
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